2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that features a quinoline and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Hydroxylation: The quinoline derivative is then hydroxylated to introduce the hydroxy group at the 2-position.
Formation of the Triazole Moiety: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.
Coupling Reaction: The final step involves coupling the quinoline and triazole moieties through an ether linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amide groups.
Reduction: Reduction reactions can target the quinoline and triazole rings, potentially altering their electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the hydroxy and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It may serve as a precursor for the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline moiety but lacks the triazole and acetamide groups.
1,2,4-Triazole: Contains the triazole ring but lacks the quinoline and acetamide groups.
Quinoline N-oxides: Oxidized derivatives of quinoline with different electronic properties.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to its combination of quinoline and triazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Biological Activity
The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural combination of a quinoline moiety and a triazole group, which may contribute to its pharmacological properties. The molecular formula is C17H21N5O3 with a molecular weight of approximately 343.4g/mol .
Structural Characteristics
The structural features of this compound enhance its reactivity and potential biological activity. The presence of the hydroxyl group is particularly significant as it can influence solubility and interaction with biological targets. The triazole ring is known for its diverse biological activities, including antifungal and antibacterial properties .
Anticholinesterase Activity
One of the primary areas of research surrounding this compound involves its anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In studies focused on quinoline derivatives, compounds similar to the target molecule have shown significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine .
Compound | AChE Inhibition (IC50 µM) |
---|---|
3e | 0.28 |
49 | 0.0029 |
Target | TBD |
The target compound's ability to inhibit AChE effectively could position it as a candidate for further development in treating cognitive disorders.
Antimicrobial Properties
The triazole component of the compound suggests potential antimicrobial activity . Triazole derivatives are widely recognized for their antifungal properties. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various pathogens .
Cytotoxicity and Safety Profile
In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. Initial findings suggest that the target compound does not exhibit significant toxicity at concentrations below 12.5μM in cell lines such as PC12 and HT-22 . Furthermore, acute toxicity studies conducted in vivo have shown that even at high doses (up to 2500mg/kg), the compound does not induce adverse effects in animal models .
Mechanistic Insights
Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. The dual functionality of the quinoline and triazole moieties may facilitate interactions with multiple biological targets:
- AChE Inhibition : The quinoline structure can occupy the active site of AChE, leading to effective inhibition.
- Triazole Interactions : The triazole ring can interact with various receptor sites, potentially enhancing bioactivity through multiple pathways.
Comparative Analysis with Related Compounds
To better understand the potential of This compound , it is beneficial to compare it with other structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Hydroxyquinoline | Hydroxy group on quinoline | Antimicrobial |
Triazole derivatives | Triazole ring | Antifungal |
7-Hydroxyquinoline | Hydroxy group at position 7 | Anticancer |
The unique combination of both quinoline and triazole moieties in the target compound may lead to enhanced bioactivity compared to those possessing only one functional group.
Case Studies and Research Findings
Recent studies have highlighted various derivatives based on quinoline and triazole frameworks that exhibit promising biological activities:
- Alzheimer's Disease Models : Compounds similar to the target have been tested in models mimicking Alzheimer's disease, showing potential for crossing the blood-brain barrier and providing neuroprotective effects .
- Anticancer Activity : Research has indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Properties
Molecular Formula |
C16H19N5O3 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C16H19N5O3/c1-9(2)15-19-16(21-20-15)18-14(23)8-24-11-5-3-10-4-6-13(22)17-12(10)7-11/h3,5,7,9H,4,6,8H2,1-2H3,(H,17,22)(H2,18,19,20,21,23) |
InChI Key |
HNEVIYMXDXSIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2 |
Origin of Product |
United States |
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